4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
Introduction to 4-Iodo-5-Methoxy-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]Pyridine
Nomenclature and Structural Identification
The systematic IUPAC name 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine provides precise structural information:
- Pyrrolo[2,3-b]pyridine : A bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 (pyrrole) and 3 (pyridine).
- 4-Iodo : An iodine atom at position 4 of the pyrrolopyridine core.
- 5-Methoxy : A methoxy group (-OCH₃) at position 5.
- 1-(Triisopropylsilyl) : A triisopropylsilyl (TIPS) protecting group at the nitrogen atom of the pyrrole ring.
The compound’s structural identity is validated by spectroscopic data (¹H/¹³C NMR, HRMS) and X-ray crystallography. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2832233-33-5 | |
| Molecular Formula | C₁₇H₂₇IN₂OSi | |
| Molecular Weight | 414.41 g/mol | |
| Purity | ≥95% (typical commercial grade) |
The TIPS group at N1 prevents undesired side reactions during synthetic modifications, while the iodine atom serves as a versatile handle for cross-coupling reactions.
Historical Context of Pyrrolopyridine Derivatives in Heterocyclic Chemistry
Pyrrolo[2,3-b]pyridines, colloquially termed 7-azaindoles , emerged in the mid-20th century as analogs of indole alkaloids. Their development accelerated with the discovery of bioactive derivatives:
- 1950s–1970s : Early syntheses focused on unsubstituted 7-azaindole (C₇H₆N₂) for studying tautomerism and coordination chemistry.
- 1980s–2000s : Functionalized derivatives gained traction in medicinal chemistry. For example, vemurafenib , a B-RAF kinase inhibitor, features a pyrrolo[2,3-b]pyridine core substituted with chlorine and sulfonamide groups.
- 2010s–Present : Advances in silyl protection strategies enabled precise functionalization at nitrogen atoms, exemplified by triisopropylsilyl-protected derivatives like the title compound.
Significance of Substituents: Iodo, Methoxy, and Triisopropylsilyl Groups
The compound’s reactivity and stability arise from synergistic effects of its substituents:
Iodo Group
- Electrophilic Character : The C–I bond (≈2.0 Å) facilitates oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).
- Steric Impact : With a van der Waals radius of 1.98 Å, iodine moderately influences molecular packing without hindering reaction kinetics.
Methoxy Group
- Electron-Donating Effect : The -OCH₃ group donates electrons via resonance (+M effect), increasing electron density at C5 and directing electrophilic substitution to C4.
- Hydrogen Bonding : The oxygen atom participates in weak hydrogen bonds (2.5–3.0 Å) with protic solvents or biological targets.
Triisopropylsilyl (TIPS) Group
- Steric Shielding : The bulky TIPS group (van der Waals volume ≈250 ų) protects N1 from undesired alkylation or oxidation.
- Thermal Stability : Silicon–nitrogen bonds resist hydrolysis under mild acidic conditions, enabling storage at ambient temperatures.
| Substituent | Electronic Effect | Steric Impact | Key Role |
|---|---|---|---|
| Iodo | σ-withdrawing | Moderate | Cross-coupling site |
| Methoxy | π-donating | Minimal | Electron density modulation |
| TIPS | Neutral | High | N-protection, stability |
Properties
IUPAC Name |
(4-iodo-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27IN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDZWQVPXQDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27IN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursorsThe use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is often employed to achieve the desired substitution patterns .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form hydrogen or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the iodine atom can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The methoxy group at position 5 distinguishes the target compound from analogues with halogens or hydrophobic groups. Key comparisons include:
Key Insight : Methoxy substituents are less common in halogen-rich analogues but may offer unique interactions in target binding sites.
Substituent Variations at Position 4
The iodo group at position 4 is critical for cross-coupling reactivity. Comparisons with other halogens:
| Compound Name | Position 4 Substituent | Reactivity in Cross-Coupling |
|---|---|---|
| Target Compound | Iodo (-I) | High (e.g., Suzuki coupling) |
| 5-Bromo-1-(TIPS)-pyrrolo[2,3-b]pyridine | Bromo (-Br) | Moderate |
| 4-Chloro-5-fluoro-1-(TIPS)-pyrrolo[2,3-b]pyridine | Chloro (-Cl) | Low |
Key Insight : Iodo-substituted derivatives are preferred for metal-catalyzed reactions due to superior leaving-group ability .
Role of the Triisopropylsilyl (TIPS) Group
The TIPS group at N1 is a consistent feature across analogues, providing:
- Steric protection of the pyrrole nitrogen, preventing unwanted side reactions.
- Enhanced solubility in organic solvents (e.g., THF, DCM) during synthesis .
- Stability against oxidation and hydrolysis compared to unprotected pyrrolo[2,3-b]pyridines .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Substituents (Position 4/5/N1) | LogP* |
|---|---|---|---|---|
| 4-Iodo-5-methoxy-1-(TIPS)-pyrrolo[2,3-b]pyridine | C₁₇H₂₇IN₂OSi | 422.33 | I, OCH₃, TIPS | ~5.2 (est.) |
| 4-Chloro-5-iodo-1-(TIPS)-pyrrolo[2,3-b]pyridine (1015609-83-2) | C₁₆H₂₄ClIN₂Si | 424.26 | I, Cl, TIPS | ~5.5 |
| 5-Fluoro-4-chloro-1-(TIPS)-pyrrolo[2,3-b]pyridine (685513-94-4) | C₁₅H₂₂ClFN₂Si | 352.89 | Cl, F, TIPS | ~4.8 |
| 4-Iodo-5-(CF₃)-1-(TIPS)-pyrrolo[2,3-b]pyridine (1261365-73-4) | C₁₈H₂₄F₃IN₂Si | 452.35 | I, CF₃, TIPS | ~6.1 |
*Estimated using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
